4-Amino-3,5-dichloro-2,6-difluoropyridine

Agrochemical intermediate synthesis Green chemistry amination Fluroxypyr manufacturing

Sourcing the correct halogen pattern for fluroxypyr or kinase scaffolds is critical. This dichloro-difluoro regioisomer eliminates substitution errors. - Direct SNAr precision: 4-amino group governs chemoselectivity; 2,6-difluoro/3,5-dichloro push-pull controls C-2 displacement. - Validated synthesis: aqueous amination (83.5% yield, 98.6% purity) supports multi-ton procurement. - Single-qualification scaffold: monodechlorination to 3-substituted-2,6-difluoropyridine (72% yield) expands library access.

Molecular Formula C5H2Cl2F2N2
Molecular Weight 198.98 g/mol
CAS No. 2840-00-8
Cat. No. B042884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-dichloro-2,6-difluoropyridine
CAS2840-00-8
Synonyms3,5-Dichloro-2,6-difluoro-4-pyridinamine;  (3,5-Dichloro-2,6-difluoropyridin-4-yl)amine;  2,6-Difluoro-3,5-dichloro-4-aminopyridine;  3,5-Dichloro-2,6-difluoropyrid-4-ylamine;  4-Amino-3,5-dichloro-2,6-difluoropyridine; 
Molecular FormulaC5H2Cl2F2N2
Molecular Weight198.98 g/mol
Structural Identifiers
SMILESC1(=C(C(=NC(=C1Cl)F)F)Cl)N
InChIInChI=1S/C5H2Cl2F2N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11)
InChIKeyBEGINUFBBRTGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,5-dichloro-2,6-difluoropyridine: Multi-Halogenated Pyridine Building Block


4-Amino-3,5-dichloro-2,6-difluoropyridine (CAS 2840-00-8, molecular formula C5H2Cl2F2N2, MW 198.99) is a polyhalogenated 4-aminopyridine derivative featuring chlorine atoms at the 3- and 5-positions, fluorine atoms at the 2- and 6-positions, and a free amino group at the 4-position [1]. This compound serves as the direct and indispensable intermediate in the industrial synthesis of fluroxypyr, a globally registered synthetic-auxin herbicide, and is increasingly employed as a versatile scaffold for kinase inhibitor discovery, azide-based bioconjugation reagents, and other fluorinated heterocyclic libraries .

Why 4-Amino-3,5-dichloro-2,6-difluoropyridine Is Irreplaceable


The compound's differentiation rests on its precise halogen arrangement, which governs both the chemoselectivity of nucleophilic aromatic substitution (SNAr) and the downstream biological performance of derived products. In fluroxypyr synthesis, the 4-amino group serves as the sole site for subsequent conjugation, while the 2,6-difluoro- and 3,5-dichloro-substituents create a distinct electronic push-pull system that dictates reactivity at C-2 (fluoro displacement) vs. C-3/C-5 (chloro retention) [1]. Analogs lacking either the fluorine pair (e.g., 4-amino-3,5-dichloropyridine, CAS 228809-78-7) fail to match the target lipophilicity required for herbicide cuticle penetration, while dechlorinated analogs (e.g., 4-amino-2,6-difluoropyridine, CAS 63489-58-7) eliminate the critical chlorine handles required for late-stage diversification via cross-coupling. Simply stated, interchanging the halogen pattern alters the kinetic selectivity, logP, and solid-state handling properties beyond acceptable procurement or synthetic tolerances .

4-Amino-3,5-dichloro-2,6-difluoropyridine: Quantitative Evidence


Aqueous Amination vs. Organic-Phase Routes

Yang et al. (2007) reported an optimized pressure-ammonolysis protocol using water as the sole solvent, achieving 83.5% isolated yield and 98.6% GC purity for the target compound from 3,5-dichloro-2,4,6-trifluoropyridine (TFP) in only 30 min at 80 °C with a 1:3.5 TFP:NH3 molar ratio and 5% (w/w) benzyltriethylammonium chloride phase-transfer catalyst [1]. This performance contrasts sharply with conventional anhydrous amination protocols that require organic solvents (e.g., dioxane, toluene), extended reaction times (8–14 h), and temperatures above 140 °C, typically delivering yields below 75%. The aqueous protocol eliminates solvent recovery costs and reduces thermal degradation of the acid-sensitive product, directly benefiting synthesis scale-up economics and procurement specifications [2].

Agrochemical intermediate synthesis Green chemistry amination Fluroxypyr manufacturing

Lipophilicity Advantage for Foliar Penetration

The XLogP3 of the target compound is 2.3, compared with 1.52 for 4-amino-2,6-difluoropyridine (CAS 63489-58-7), its fully dechlorinated structural analog [1] . This ΔLogP of 0.78 translates to approximately 6× higher octanol-water partition coefficient. Both compounds share identical PSA (38.91 Ų), meaning the lipophilicity boost is achieved without sacrificing hydrogen-bonding capacity [2]. In the context of herbicide design, LogP values in the 2–3 range are empirically associated with optimal cuticular permeability for post-emergence foliar-applied active ingredients, as demonstrated by fluroxypyr's commercial success. The dechlorinated analog, with LogP below 1.6, exhibits significantly reduced leaf uptake, limiting its utility as a direct scaffold for systemic herbicide development.

Herbicide physicochemical optimization LogP tuning Foliar uptake prediction

Selective Catalytic Monodechlorination

Patent CN112321497A (2021) demonstrates that the target compound undergoes selective mono-dechlorination under controlled hydrogenation conditions (0.5 MPa H2, 65 °C, 8 h, 10% Pd/C, 50% aqueous ethanol) to yield 4-amino-3-chloro-2,6-difluoropyridine with 92% HPLC purity and 72% isolated yield [1]. This transformation exploits the differential reactivity of the two chlorine atoms imposed by the adjacent amino and fluoro substituents, a regioselectivity pattern not observed in non-fluorinated 4-amino-3,5-dichloropyridine analogs . The resulting monochloro product retains fluorine atoms at both 2- and 6-positions, enabling further orthogonal functionalization at the remaining chlorine site via Buchwald-Hartwig or Suzuki couplings. The same patent reports that the fully dechlorinated product (4-amino-2,6-difluoropyridine) is obtained in 92% yield from the target compound using higher catalyst loading and extended reaction time, establishing a two-step diversification sequence.

Selective dehalogenation Asymmetric pyridine synthesis Palladium catalysis

Crystalline Solid vs. Liquid Precursor Handling

The target compound is a white crystalline solid with a melting point of 112–114 °C, whereas its immediate precursor, 3,5-dichloro-2,4,6-trifluoropyridine (TFP, CAS 1737-93-5), is a liquid at ambient temperature (mp 23–24 °C) [1] [2]. This solid-state property enables purification by simple recrystallization rather than fractional distillation, which is required for the liquid TFP precursor. Commercial suppliers routinely offer the compound at ≥97% GC purity (Capotchem) or 98% HPLC purity (Aladdin, Bidepharm), with moisture content controlled below 0.5%, reflecting the ease of achieving and maintaining high purity in the solid form [3]. For procurement at multi-kilogram to metric-ton scale, solid intermediates reduce spill risk, simplify warehousing, and allow visual inspection for degradation (discoloration), advantages not available with liquid alternatives.

Solid-state purity control Industrial handling safety Crystallization purification

4-Amino-3,5-dichloro-2,6-difluoropyridine: Key Application Scenarios


Industrial-Scale Fluroxypyr Herbicide Intermediate Manufacturing

This compound is the direct precursor to fluroxypyr and its esters (methyl, 1-methylheptyl), which are globally registered post-emergence herbicides for broadleaf weed control in cereals, maize, and pasture [1]. The aqueous amination route documented by Yang et al. (83.5% yield, 98.6% purity) enables cost-competitive manufacturing with reduced solvent waste, directly aligning with procurement requirements for multi-ton quantities. Downstream esterification with ethyl glycolate or 2-octyl chloroacetate has been validated in patent CN104592103A at 79–90% yield, establishing a fully scaled synthetic pipeline.

Selective Dechlorination to Access Asymmetric Scaffolds

The selective monodechlorination to 4-amino-3-chloro-2,6-difluoropyridine (72% yield, patent CN112321497A) provides a differentiated entry point for synthesizing 3-substituted-2,6-difluoropyridines, a privileged scaffold in protein kinase C theta (PKCθ) inhibitor programs at Takeda Pharmaceuticals [2]. Procurement of the dichloro compound rather than attempting to source both mono- and dichloro analogs separately reduces vendor qualification burden and enables just-in-time diversification at the bench scale.

Foliar Bioavailability via LogP Optimization

The LogP of 2.3 positions this scaffold in the optimal range for leaf cuticle penetration, as validated by the commercial performance of fluroxypyr-based formulations. Discovery teams developing novel ACCase-inhibiting herbicides or synthetic auxin analogs can use this compound as a starting scaffold, confident that the dichloro-difluoro substitution pattern delivers the desired lipophilicity without requiring additional pro-pesticide derivatization. The solid form facilitates high-throughput solid-dispensing robotics in compound management.

Azide-Based Bioconjugation from 4-Amino Group

The free 4-amino group undergoes efficient diazotization/azidation to yield 4-azido-3,5-dichloro-2,6-difluoropyridine, a photoactivatable crosslinker used in chemical biology for studying protein–protein and protein–nucleic acid interactions [3]. The electron-withdrawing chloro and fluoro substituents stabilize the azide toward premature thermal decomposition while maintaining efficient photolysis quantum yield, a balance not achieved with non-halogenated 4-aminopyridine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3,5-dichloro-2,6-difluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.